molecular formula C18H17N7O B11128570 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B11128570
M. Wt: 347.4 g/mol
InChI Key: XZFCUHIGESFLGJ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and tetrazole moieties. These structures are known for their diverse biological activities and are often found in pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the introduction of the ethyl chain and the phenyl-tetrazole group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The tetrazole ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is unique due to the presence of both benzimidazole and tetrazole rings, which confer distinct biological activities. This combination is not commonly found in other compounds, making it a valuable subject for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C18H17N7O/c26-18(17(25-12-20-23-24-25)13-6-2-1-3-7-13)19-11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9,12,17H,10-11H2,(H,19,26)(H,21,22)

InChI Key

XZFCUHIGESFLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=NC3=CC=CC=C3N2)N4C=NN=N4

Origin of Product

United States

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